molecular formula C18H12BrNO B14643143 2-[5-(4-Bromophenyl)furan-2-yl]indolizine CAS No. 53105-83-2

2-[5-(4-Bromophenyl)furan-2-yl]indolizine

Katalognummer: B14643143
CAS-Nummer: 53105-83-2
Molekulargewicht: 338.2 g/mol
InChI-Schlüssel: KBISGBRLVJGTMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-Bromophenyl)furan-2-yl]indolizine is a chemical compound that belongs to the class of indolizines, which are heterocyclic compounds containing a fused indole and pyridine ring system This compound is characterized by the presence of a bromophenyl group attached to the furan ring, which is further connected to the indolizine core

Vorbereitungsmethoden

The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The general procedure includes the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction typically proceeds at elevated temperatures, around 80-100°C.

Analyse Chemischer Reaktionen

2-[5-(4-Bromophenyl)furan-2-yl]indolizine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-[5-(4-Bromophenyl)furan-2-yl]indolizine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.

Eigenschaften

CAS-Nummer

53105-83-2

Molekularformel

C18H12BrNO

Molekulargewicht

338.2 g/mol

IUPAC-Name

2-[5-(4-bromophenyl)furan-2-yl]indolizine

InChI

InChI=1S/C18H12BrNO/c19-15-6-4-13(5-7-15)17-8-9-18(21-17)14-11-16-3-1-2-10-20(16)12-14/h1-12H

InChI-Schlüssel

KBISGBRLVJGTMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.